5-(2-fluoro-6-iodophenyl)-1H-tetrazole
Overview
Description
5-(2-fluoro-6-iodophenyl)-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. The presence of both fluorine and iodine atoms in the phenyl ring of this compound makes it particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluoro-6-iodophenyl)-1H-tetrazole typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-6-iodoaniline.
Formation of Tetrazole Ring: The aniline derivative is reacted with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine and iodine atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the tetrazole ring.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted tetrazoles can be formed.
Oxidation Products: Oxidized derivatives of the tetrazole ring.
Reduction Products: Reduced forms of the tetrazole ring with altered nitrogen oxidation states.
Scientific Research Applications
5-(2-fluoro-6-iodophenyl)-1H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-fluoro-6-iodophenyl)-1H-tetrazole involves its interaction with specific molecular targets. The fluorine and iodine atoms in the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. The tetrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-fluoro-6-iodophenyl)-2-methyl-2H-tetrazole
- 3-(2-fluoro-6-iodophenyl)-5-methyl-1,2,4-oxadiazole
- (2-fluoro-6-iodophenyl)methanol
Uniqueness
5-(2-fluoro-6-iodophenyl)-1H-tetrazole is unique due to the presence of both fluorine and iodine atoms in the phenyl ring, which can significantly influence its reactivity and biological activity. The tetrazole ring also provides a versatile scaffold for various chemical modifications, making it a valuable compound in research and development.
Properties
IUPAC Name |
5-(2-fluoro-6-iodophenyl)-2H-tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN4/c8-4-2-1-3-5(9)6(4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNGTWKDJDCQLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C2=NNN=N2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625129 | |
Record name | 5-(2-Fluoro-6-iodophenyl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
578729-17-6 | |
Record name | 5-(2-Fluoro-6-iodophenyl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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